trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile

MALDI mass spectrometry imaging CNS drug quantification ion suppression mitigation

Conventional acidic MALDI matrices cause severe signal suppression for nonpolar analytes. DCTB is a nonpolar, aprotic electron-transfer matrix (IE = 8.54 eV) that ionizes via radical cation formation, enabling intact analysis of conjugated polymers, fullerenes, organometallics, and lipophilic drugs. • Up to 440-fold signal improvement vs. CHCA for CNS drug imaging • Single-matrix workflow for diverse synthetic polymers • Lowest in-source fragmentation for polyoxometalates • Prevents ligand-exchange artifacts in labile Ru/Ir complexes

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
CAS No. 300364-84-5
Cat. No. B1234289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile
CAS300364-84-5
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N
InChIInChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3/b13-9+
InChIKeyOIASAVWSBWJWBR-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCTB Procurement Guide for Nonpolar MALDI Matrices


trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (CAS 300364-84-5), universally referred to as DCTB, is a nonpolar, aprotic dinitrile compound (C₁₇H₁₈N₂, MW 250.34 g/mol) [1]. Its predominant and commercially defining application is as an electron-transfer (ET) matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) [1]. Unlike conventional acidic matrices such as CHCA or DHB that ionize analytes predominantly via proton transfer, DCTB operates through a radical cation-mediated electron-transfer mechanism, making it uniquely suited for nonpolar, hydrophobic, and easily oxidizable analyte classes including conjugated polymers, fullerenes, porphyrins, organometallics, and polyoxometalates [1][2]. Commercially available in ≥98% and ≥99% (HPLC) purity grades, DCTB is supplied as a yellow-to-green crystalline powder with a melting point of 123–127 °C .

Why Generic Matrices Cannot Replace DCTB


DCTB cannot be interchangeably substituted with conventional MALDI matrices (e.g., CHCA, DHB, dithranol, HABA, or DAN) because it is one of the very few commercially available matrices that functions exclusively as an electron-transfer ionization agent rather than a proton-transfer agent [1]. Its ionization energy (IE = 8.54 ± 0.05 eV) is precisely positioned to enable efficient radical cation formation for analytes with ionization energies below this threshold, while simultaneously minimizing in-source fragmentation that plagues higher-energy matrices [1][2]. Direct comparative studies across multiple analyte classes—CNS drugs, synthetic polymers, polyoxometalates, and labile organometallic complexes—demonstrate that substituting DCTB with a generic polar acidic matrix results in severe signal suppression (up to 440-fold loss), complete loss of detectable signal for certain polymer classes, extensive ligand-exchange artifacts, or excessive analyte fragmentation [3][4][5][6]. The quantitative evidence below establishes why DCTB must be specified by name for targeted MALDI applications involving nonpolar, readily oxidized, or ligand-labile analytes.

DCTB Performance Evidence Against Comparator Matrices


Signal Gain Over CHCA in CNS Drug Imaging

In quantitative MALDI mass spectrometry imaging (MALDI-MSI) of five CNS drugs (including xylazine) in mouse brain tissue sections, DCTB provided dramatically higher signal intensity compared to the conventional polar acidic matrix α-cyano-4-hydroxycinnamic acid (CHCA) [1]. Signal suppression was several times lower with DCTB than with CHCA, and DCTB afforded up to 100-fold signal intensity improvement for representative single MSI pixels and greater than 440-fold improvement for the averaged mass spectrum of adjacent tissue sections [1]. This study also provided computational evidence (gas-phase proton affinity and ionization energy calculations) supporting a dual proton-transfer and electron-transfer ionization mechanism for DCTB with these analytes [1].

MALDI mass spectrometry imaging CNS drug quantification ion suppression mitigation

Universal Polymer Ionization Across Diverse Classes

A systematic evaluation of seven commonly used MALDI matrices (CHCA, DHB, DCTB, dithranol, 9-aminoacridine, 2,3,4-trihydroxyacetophenone, and 2,4,6-trihydroxyacetophenone) was conducted for the ionization of four representative polymers: polyethylene glycol 6000 (PEG-6000), polyvinylpyrrolidone K12 (PVPK12), polymer polyol KPOP-5040, and polyether polyol DL-4000 [1]. Among all seven matrices, DCTB was the only matrix that produced adequate ionization efficiency and good spectral quality for all four polymer types [1]. In contrast, DHB required higher laser energy and generated extensive fragment ion peaks in the low molecular weight region, while 2,3,4-THAP and 2,4,6-THAP produced unsatisfactory results across all polymers [1]. This universal compatibility eliminates the need to stock, validate, and switch between multiple matrices when running diverse polymer samples [1].

synthetic polymer characterization MALDI-TOF MS polymer ionization efficiency

Minimal Fragmentation for Polyoxometalate Analysis

In a systematic negative-ion MALDI-MS study of polyoxometalates (POMs), seven matrix compounds were quantitatively ranked for their propensity to induce in-source fragmentation of the intact POM analyte [1]. The relative fragmentation ranking was established as: DAN > CHCA > CNA > DIT > HABA > DCTB > IAA, where DCTB ranked second-lowest overall (above only IAA) and substantially lower than both DAN and CHCA [1]. Matrices in a second group provided poorer quality spectra without observable intact molecular ions [1]. The exceptionally low fragmentation induced by DCTB is attributed to its electron-transfer ionization mechanism, which deposits less excess internal energy into the analyte compared to proton-transfer matrices [1].

polyoxometalate analysis negative ion MALDI in-source fragmentation ranking

Ligand Exchange Resistance in Organometallic Complexes

MALDI-TOF MS analysis of Ru(OCOCF₃)₂(CO)(PPh₃)₂, Ru(OCOC₃F₇)₂(CO)(PPh₃)₂, Ir(ppy)₃, and Ir(ppy)₂(acac) complexes is plagued by matrix-induced replacement of labile ligands, producing artifactual spectra [1]. Ten matrices spanning acidic to basic properties were systematically investigated: CHCA, DHB, sinapinic acid (SA), dithranol, 2,4,6-trihydroxyacetophenone (THAP), 6-aza-2-thiothymine (ATT), norharman, DCTB, 4-nitroaniline (NA), and 2-amino-5-nitropyridine (ANP) [1]. With most matrices, including neutral and basic ones, clear matrix substitution of ligands was detected [1]. Among all ten matrices, DCTB was found to be the best matrix for complexes prone to ligand exchange, uniquely preserving the intact molecular ion species without detectable ligand displacement [1].

organometallic complex characterization ligand exchange artifact Ru/Ir catalyst analysis

Ionization Energy Threshold for Electron-Transfer Mechanism

The ionization energy (IE) of DCTB was experimentally determined for the first time using photoelectron spectroscopy, yielding IE = 8.54 ± 0.05 eV, in excellent agreement with the theoretical AM1-calculated value of 8.47 eV [1]. The electron affinity (EA) was determined as 2.31 eV at the same level of theory [1]. These precisely defined thermochemical parameters enable rational prediction of which analyte classes will undergo efficient electron-transfer ionization with DCTB: analytes with IEs below approximately 8.5 eV are efficiently ionized via radical cation formation, while those with higher IEs generally require proton-transfer matrices [1][2]. This contrasts with conventional acidic matrices (e.g., CHCA, DHB) that operate primarily through gas-phase proton affinity differences and lack a comparably well-defined, single-mechanism ionization threshold [2]. The highest IE among matrices compared for polythiophene analysis (DCTB > terthiophene > dithranol) was identified as a key parameter responsible for DCTB's superior performance [2].

electron-transfer MALDI ionization energy matrix thermochemistry

Amine Adduction Liability as a Selection Criterion

A well-characterized limitation of DCTB is its covalent adduction to analytes bearing aliphatic primary or secondary amino groups, producing strong extra ion peaks with a mass shift of +184.1 Da that can be erroneously interpreted as unknown impurities [1]. This nucleophilic reaction, in which an amino group displaces the dicyanomethylene moiety of DCTB via C=N bond formation, does not occur with conventional matrices such as CHCA, DHB, or dithranol [1]. Aliphatic primary amines react readily with DCTB in solution upon mixing, while secondary amines react predominantly in the gas phase; tertiary amines and aromatic amines do not form adducts [1]. Protonation of the amino group by acid addition can suppress adduct formation for compounds with a single amino group but is ineffective for polyamino compounds [1]. This known reactivity—absent in alternative matrices—serves as both a caution and a differentiating feature: DCTB is contraindicated for amine-containing analytes, a selection criterion that should be explicitly incorporated into procurement and method-development workflows [1].

matrix-analyte adduct formation amine-containing compounds MALDI artifact

Validated Applications for DCTB in MALDI Workflows


Lipophilic CNS Drug Imaging in Tissue

DCTB is the matrix of choice for achieving high-sensitivity quantitative MALDI-MSI of low molecular weight, lipophilic central nervous system drugs in tissue. As demonstrated by Rzagalinski et al. (2018), DCTB provides up to 100-fold higher signal intensity for single MSI pixels and >440-fold improvement for averaged mass spectra compared to CHCA when imaging drugs such as xylazine in mouse brain sections [1]. The drastically reduced tissue-specific ion suppression with DCTB enables construction of linear matrix-matched calibration curves for absolute quantification—a capability unattainable with conventional polar matrices [1]. This scenario directly applies to pharmaceutical distribution studies, forensic toxicology imaging, and preclinical ADME investigations where spatial resolution and quantitative accuracy are both mandatory.

Single-Matrix Workflow for Multi-Polymer Analysis

For industrial polymer laboratories and core facilities that routinely characterize structurally diverse synthetic polymers (PEGs, polyvinylpyrrolidones, polymer polyols, polyether polyols), DCTB enables a standardized single-matrix workflow. Wang et al. (2021) demonstrated that DCTB was the only matrix among seven tested (CHCA, DHB, dithranol, 9AA, 2,3,4-THAP, 2,4,6-THAP) that produced adequate ionization for all four representative polymer classes [2]. By eliminating the need to switch matrices between sample types, laboratories reduce cross-contamination risk, simplify standard operating procedures, and decrease procurement complexity to a single validated matrix SKU [2].

Intact Ion Preservation for Fragile Inorganic Clusters

DCTB is the preferred matrix when MALDI-MS analysis demands preservation of intact molecular ions for fragmentation-sensitive inorganic species such as polyoxometalates (POMs). Boulicault et al. (2016) established a quantitative fragmentation ranking across seven matrices (DAN > CHCA > CNA > DIT > HABA > DCTB > IAA), with DCTB producing the second-lowest degree of in-source fragmentation while still yielding abundant singly charged anionic adduct ions [3]. This makes DCTB suitable for determining the molecular weight distribution, core composition, and cationic adduct preferences of intact POMs without the confounding spectral complexity introduced by higher-fragmentation matrices like DAN or CHCA [3].

Ligand-Exchange-Free Organometallic Characterization

For synthetic organometallic chemists and catalysis researchers, DCTB is the only commercially available matrix that reliably prevents matrix-induced ligand displacement during MALDI-TOF MS analysis of labile Ru and Ir complexes. Lou et al. (2005) screened 10 matrices (CHCA, DHB, SA, dithranol, THAP, ATT, norharman, DCTB, NA, ANP) and found that all except DCTB produced detectable ligand exchange artifacts [4]. This unique property makes DCTB indispensable for confirming the molecular identity of air-sensitive catalysts, reaction intermediates, and coordination compounds where ligand integrity must be preserved to validate synthetic outcomes [4].

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